

# Introduction: The Critical Role of Impurity Profiling in Citalopram Manufacturing

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## Compound of Interest

Compound Name:	<i>rac Desfluoro Citalopram</i> <i>Hydrobromide</i>
CAS No.:	1332724-04-5
Cat. No.:	B1144915

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Citalopram is a widely prescribed antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class of drugs.<sup>[1][2]</sup> It is primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorders.<sup>[1][2][3]</sup> The therapeutic efficacy and safety of any pharmaceutical product are contingent upon the purity of the active pharmaceutical ingredient (API). Consequently, the identification, quantification, and control of impurities are among the most critical aspects of drug development and manufacturing. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent guidelines on permissible impurity levels to ensure patient safety.<sup>[2]</sup>

Process-related impurities, which originate from the manufacturing process, represent a significant challenge. Desfluoro Citalopram, also known as 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile, is a key process-related impurity of Citalopram.<sup>[4][5]</sup> It is structurally analogous to the parent drug but lacks the fluorine atom on the phenyl ring. The presence of this impurity, even in trace amounts, can potentially alter the pharmacological or toxicological profile of the final drug product. This guide provides a comprehensive technical overview of Desfluoro Citalopram, from its chemical properties and

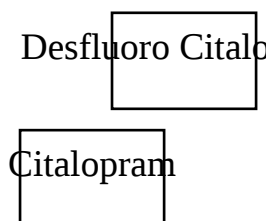
formation pathways to robust analytical methodologies and effective control strategies, designed to meet rigorous scientific and regulatory standards.

## Part 1: Physicochemical Characterization of Desfluoro Citalopram

A thorough understanding of the physicochemical properties of an impurity is the foundation for developing effective analytical and control methods. Desfluoro Citalopram's similarity to Citalopram makes their separation and distinct quantification a non-trivial analytical challenge.

### Structural Comparison and Key Identifiers

The sole structural difference between Citalopram and Desfluoro Citalopram is the absence of a fluorine atom at the para-position of the phenyl group. This seemingly minor modification necessitates distinct analytical characterization.



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Caption: Chemical structures of Citalopram and its impurity, Desfluoro Citalopram.

The table below summarizes the key chemical identifiers for Desfluoro Citalopram, which are essential for sourcing reference standards and for regulatory documentation.

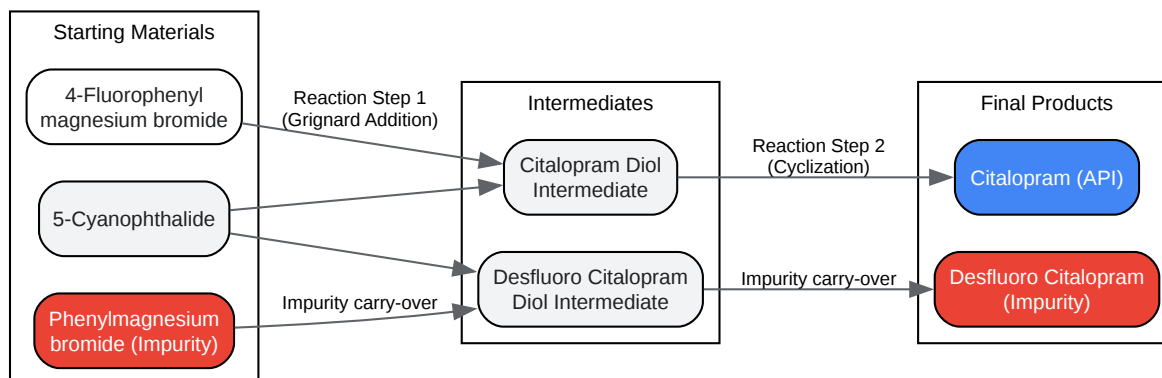
Property	Desfluoro Citalopram	Reference(s)
Chemical Name	1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile	[5]
Molecular Formula	C20H22N2O	[1]
Molecular Weight	306.41 g/mol	[1]
CAS Number (Free Base)	1026009-77-7	[1]
CAS Number (Oxalate Salt)	1093072-86-6	[4][6]
CAS Number (HBr Salt)	1332724-04-5	[1]

## Part 2: Formation Pathways and Synthetic Considerations

Understanding the origin of an impurity is crucial for its control. Desfluoro Citalopram is classified as a process-related impurity, meaning its formation is directly linked to the synthetic route used to manufacture Citalopram. Its presence is typically traced back to impurities in starting materials.

The most common synthetic strategies for Citalopram involve the condensation of a phthalide derivative with reagents carrying the 4-fluorophenyl and dimethylaminopropyl side chains, often using Grignard reagents.[7] The subsequent ring-closure of the resulting diol intermediate yields the final tricyclic structure.[7][8]

Desfluoro Citalopram can be introduced into the synthesis if the 4-fluorophenyl Grignard reagent (or equivalent starting material) is contaminated with its non-fluorinated analog, phenylmagnesium bromide. This contamination can carry through the synthetic sequence to yield the final impurity.



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Caption: Potential formation pathway of Desfluoro Citalopram impurity.

Causality Behind Control: This pathway highlights that the primary control point for preventing the formation of Desfluoro Citalopram is at the very beginning of the synthesis. Rigorous testing and qualification of the 4-fluorophenyl source material are paramount. A control strategy that relies solely on downstream purification is less efficient and more costly than one that emphasizes control of starting materials.

## Part 3: Analytical Methodologies for Detection and Quantification

A validated, stability-indicating analytical method is required to accurately quantify Desfluoro Citalopram in the Citalopram API. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this purpose.[9]

### Self-Validating HPLC Protocol for Impurity Profiling

This protocol describes a system designed for robust and reproducible separation of Citalopram from Desfluoro Citalopram and other related substances.

#### 1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
- Chromatographic Data System (CDS) for data acquisition and processing.
- Analytical balance.
- Reference Standards: Citalopram Hydrobromide, Desfluoro Citalopram (or its salt form, e.g., oxalate).
- Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Phosphoric Acid (AR grade), Purified water.

## 2. Chromatographic Conditions:

Parameter	Recommended Setting	Rationale & Expertise
Column	Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) or equivalent	A C18 stationary phase provides the necessary hydrophobicity to retain and separate Citalopram and its less polar Desfluoro analog.[9]
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid	A buffered aqueous phase controls the ionization state of the basic analytes, ensuring consistent retention times and peak shapes. A pH of 3.0 provides good peak symmetry for the amine-containing compounds.
Mobile Phase B	Acetonitrile	The organic modifier used to elute the analytes from the column.
Gradient	Isocratic or Gradient (e.g., 80% A, 20% B)	An isocratic method is simpler and more robust if separation is achieved.[9] A gradient may be needed to separate all potential impurities within a reasonable runtime.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[9]
Column Temperature	30 °C	Thermostating the column ensures retention time stability and reproducibility.
Detection Wavelength	239 nm	Citalopram has a UV absorption maximum around 239 nm, providing good sensitivity for both the API and

the structurally similar impurity.

[9][10]

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Injection Volume

10  $\mu$ L

A typical volume to avoid column overloading while ensuring adequate sensitivity.

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### 3. Solution Preparation:

- Diluent: Mobile Phase or a mixture like Acetonitrile:Water (50:50).
- Standard Solution: Prepare a stock solution of Citalopram Reference Standard (e.g., 0.625 mg/mL).[11]
- Impurity Stock Solution: Accurately weigh and dissolve Desfluoro Citalopram reference standard to prepare a stock solution.
- Resolution/System Suitability Solution (SSS): Spike the Standard Solution with the Impurity Stock Solution to a level relevant to the specification limit (e.g., 0.1%). This solution is critical for verifying the method's separating power.
- Sample Solution: Accurately weigh and dissolve the Citalopram API sample to the same concentration as the Standard Solution (e.g., 0.625 mg/mL).[11]

### 4. System Suitability Testing (SST):

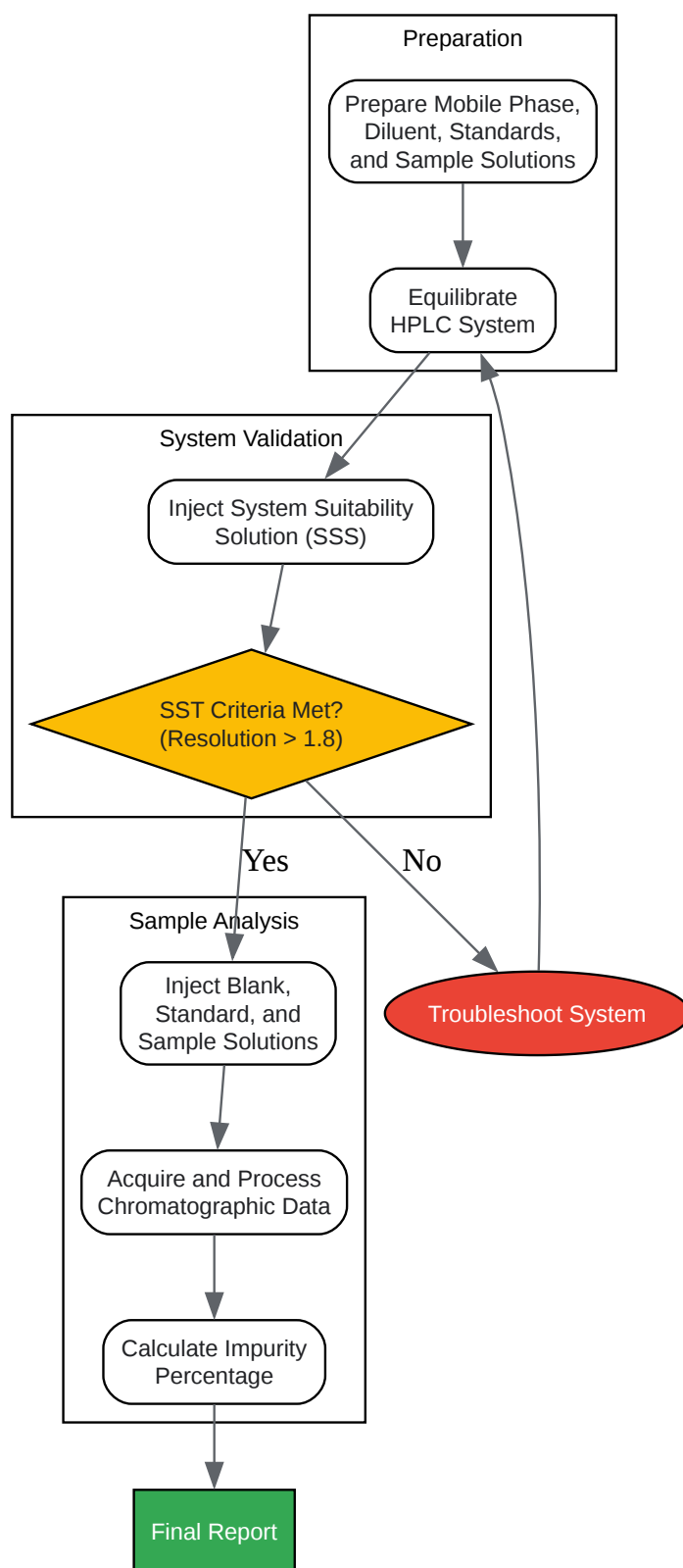
- Expertise: Before any sample analysis, the SSS must be injected to prove the chromatographic system is fit for purpose. This is a self-validating step.
- Procedure: Inject the SSS (typically 5 or 6 replicate injections).
- Acceptance Criteria:
  - Resolution: The resolution between the Citalopram and Desfluoro Citalopram peaks must be NLT 1.8.[11] This ensures the peaks are baseline separated, allowing for accurate integration.

- Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the Citalopram peak.[\[11\]](#)  
This confirms good peak shape, which is essential for accurate quantification.
- Relative Standard Deviation (RSD): The %RSD for the peak area of replicate Citalopram injections must be NMT 2.0%. This demonstrates the precision of the system.

#### 5. Analysis and Calculation:

- Inject the diluent (as a blank), followed by the standard solution and the sample solution.
- Calculate the percentage of Desfluoro Citalopram in the API sample using the following formula, incorporating the Relative Response Factor (RRF) if it is not 1.0.

$$\% \text{ Impurity} = (\text{Area\_Impurity\_Sample} / \text{Area\_API\_Standard}) * (\text{Conc\_Standard} / \text{Conc\_Sample}) * (1 / \text{RRF}) * 100$$



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Caption: Workflow for HPLC-based impurity profiling of Desfluoro Citalopram.

## Part 4: Regulatory Framework and Control Strategy

A robust control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality.<sup>[12][13]</sup> For Desfluoro Citalopram, this strategy must encompass raw material controls, in-process monitoring, and final API specifications.

### Elements of a Comprehensive Control Strategy

- Raw Material Control:
  - Rationale: As established, the primary source of Desfluoro Citalopram is an impure starting material.
  - Action: Implement a stringent specification for the key raw material (e.g., 4-fluorophenylmagnesium bromide or its precursor). This should include a specific limit test for the non-fluorinated analogue using a validated GC or HPLC method. A thorough vendor qualification program is essential.
- In-Process Controls (IPCs):
  - Rationale: While less critical if raw materials are well-controlled, IPCs can provide an early warning of process deviations.
  - Action: Monitor the reaction mixture after the Grignard addition step to confirm that the level of the Desfluoro Diol intermediate is below a pre-defined action limit.
- API Specification:
  - Rationale: The final drug substance specification is the ultimate gatekeeper of quality.
  - Action: Establish a specific limit for Desfluoro Citalopram in the Citalopram API specification. This limit must be justified based on batch data, stability studies, and toxicological assessments, and must comply with pharmacopeial standards and ICH guidelines. The USP, for instance, sets limits for known impurities, often around 0.15%.<sup>[11]</sup>
- Reference Standard Management:

- Rationale: An accurately characterized reference standard is indispensable for the quantitative analysis of the impurity.[14]
- Action: Procure a well-characterized Desfluoro Citalopram reference standard from a reputable supplier.[15] The Certificate of Analysis should include data from <sup>1</sup>H-NMR, Mass Spectrometry, and HPLC to confirm identity and purity.[16]

## Part 5: Toxicological and Pharmacological Significance

Direct toxicological studies on Desfluoro Citalopram are not widely available in public literature. However, its significance is assessed based on established principles of pharmaceutical toxicology.

- **Structure-Activity Relationship (SAR):** Desfluoro Citalopram is structurally very similar to Citalopram, a potent SSRI. It is plausible that it retains some affinity for the serotonin transporter and could contribute to the overall pharmacological effect or side-effect profile. The fluorine atom in Citalopram can influence its metabolic stability and potency; its absence in the impurity might alter these properties.
- **Regulatory Thresholds:** According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified at specific thresholds. For a maximum daily dose of Citalopram (e.g., 40 mg), the identification threshold is typically 0.10% and the qualification threshold is 0.15%. Any impurity exceeding 0.15% requires toxicological data to qualify its safety.
- **Safety Implications:** While Citalopram is generally well-tolerated, it is not without risks, including potential cardiac effects (QTc prolongation) and serotonin syndrome in overdose or with interacting drugs.[17][18] The presence of an uncharacterized, pharmacologically active impurity complicates this safety profile. Therefore, controlling Desfluoro Citalopram to within qualified limits (e.g., <0.15%) is essential to ensure that the safety and efficacy data from clinical trials are applicable to the manufactured product.

## Conclusion

Desfluoro Citalopram is a critical process-related impurity in the synthesis of Citalopram that demands rigorous control. An effective management strategy is not merely a matter of final product testing but is a holistic approach built on a deep understanding of the impurity's origin, properties, and analytical behavior. By implementing stringent raw material controls, employing validated, high-resolution analytical methods like the HPLC protocol detailed herein, and adhering to a comprehensive control strategy, pharmaceutical manufacturers can ensure the consistent production of high-purity Citalopram, thereby safeguarding patient health and meeting global regulatory expectations.

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